molecular formula C17H25NO2S B5544448 N-cyclooctyl-2-methoxy-4-(methylthio)benzamide

N-cyclooctyl-2-methoxy-4-(methylthio)benzamide

Cat. No. B5544448
M. Wt: 307.5 g/mol
InChI Key: KAYDFFVUXBITLC-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-methoxy-4-(methylthio)benzamide, also known as CMMD or SR-16435, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has a molecular weight of 367.6 g/mol. CMMD has been found to exhibit interesting pharmacological properties, making it a promising candidate for further investigation.

Scientific Research Applications

Synthetic Applications and Methodology Development

Research on compounds structurally related to N-cyclooctyl-2-methoxy-4-(methylthio)benzamide highlights their significance in synthetic chemistry. For instance, the study by Balasubramaniam & Aidhen (2008) discusses the utility of Weinreb amides in facilitating nucleophilic acylation reactions, a principle that could potentially extend to the synthesis or functionalization of benzamides. Additionally, the work by Hyster & Rovis (2010) on the Rhodium-catalyzed oxidative cycloaddition of benzamides with alkynes via C-H/N-H activation underlines the role of benzamides in constructing complex heterocycles, suggesting potential synthetic routes involving N-cyclooctyl-2-methoxy-4-(methylthio)benzamide.

Biological Activity and Pharmacological Potential

Studies on similar benzamide derivatives reveal their biological relevance. For instance, Iwanami et al. (1981) synthesized and evaluated a series of benzamides for neuroleptic activity, indicating the potential of structurally related compounds, like N-cyclooctyl-2-methoxy-4-(methylthio)benzamide, in drug discovery efforts targeting the central nervous system. Furthermore, the study by Demir et al. (2015) on the structural and antioxidant properties of a novel benzamide derivative highlights the potential of such compounds in the development of new antioxidants.

Material Science and Supramolecular Chemistry

Research on the structural aspects of benzamide derivatives, such as the work by Lightfoot et al. (1999), demonstrates the utility of benzamides in designing new materials with unique supramolecular architectures. This suggests that N-cyclooctyl-2-methoxy-4-(methylthio)benzamide could find applications in the design of novel materials based on its ability to engage in specific intermolecular interactions.

properties

IUPAC Name

N-cyclooctyl-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S/c1-20-16-12-14(21-2)10-11-15(16)17(19)18-13-8-6-4-3-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYDFFVUXBITLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-2-methoxy-4-(methylsulfanyl)benzamide

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